Reduced Phenolic pKa vs. Non-Chlorinated 4-(4-Nitrophenyl)phenol
The predicted pKa of 2-Chloro-4-(4-nitrophenyl)phenol is 7.80 ± 0.18 [1], which is approximately 2.0 log units lower than the pKa of its closest non-chlorinated biphenyl analog, 3-(4-nitrophenyl)phenol (pKa = 9.80) [2]. This significant acid-strengthening effect is attributed to the electron-withdrawing ortho-chloro substituent. The herbicidal activity of nitro-substituted phenylphenols has been shown to correlate with the pK-value of the compound [3], indicating that the ~100-fold increase in acidity conferred by the chloro group translates into measurably enhanced biological potency.
| Evidence Dimension | Phenolic pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 7.80 ± 0.18 (2-Chloro-4-(4-nitrophenyl)phenol) |
| Comparator Or Baseline | pKa = 9.80 (3-(4-nitrophenyl)phenol, positional isomer; para isomer expected similar) |
| Quantified Difference | ΔpKa ≈ −2.0 (target is ~100× more acidic) |
| Conditions | Predicted values; herbicidal activity correlation established in pre-emergence assays on various plant species |
Why This Matters
A lower pKa enhances the proportion of deprotonated phenolate species at physiological or environmental pH, directly affecting target-site bioavailability, electrophilic reactivity, and, as documented, herbicidal potency.
- [1] Kuujia. 2-Chloro-4-(4-nitrophenyl)phenol. CAS 1638246-12-4. Predicted pKa: 7.80 ± 0.18. View Source
- [2] ChemBase. 3-(4-nitrophenyl)phenol. Acid pKa: 9.804128. View Source
- [3] Cheng, H.-M.; Eto, M.; Kuwatsuka, S.; Oshima, Y. Studies on the Phenylphenol Derivatives with Biological Activity Part I. Herbicidal Activity of Nitro-Substituted Phenylphenols. Agric. Biol. Chem. 1968, 32, 345–352. View Source
